![molecular formula C22H19N3O2 B12924512 Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate CAS No. 655238-71-4](/img/structure/B12924512.png)
Ethyl {3-[(acridin-9-yl)amino]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate is a chemical compound with the molecular formula C22H19N3O2. It is part of the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate typically involves the reaction of acridine derivatives with ethyl carbamate. The process may include steps such as nitration, reduction, and coupling reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction may produce reduced acridine compounds .
Scientific Research Applications
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl (3-(acridin-9-ylamino)phenyl)carbamate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, affecting processes such as replication and transcription. The compound may also interact with specific enzymes and proteins involved in DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: Known for its antimalarial and anticancer properties.
Thiazacridine: Studied for its potential in cancer treatment.
Azacridine: Investigated for its biological activities and therapeutic potential
Uniqueness
Ethyl (3-(acridin-9-ylamino)phenyl)carbamate stands out due to its specific structure, which allows for unique interactions with DNA and other molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
CAS No. |
655238-71-4 |
|---|---|
Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl N-[3-(acridin-9-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)24-16-9-7-8-15(14-16)23-21-17-10-3-5-12-19(17)25-20-13-6-4-11-18(20)21/h3-14H,2H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
CKHIEVMKDZIZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


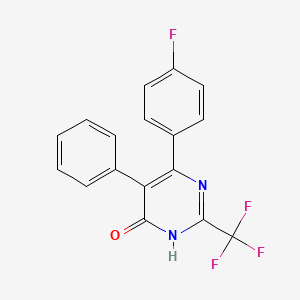
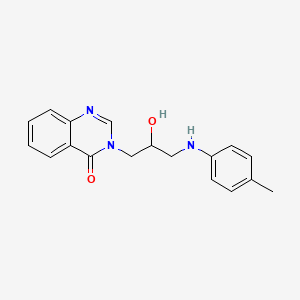
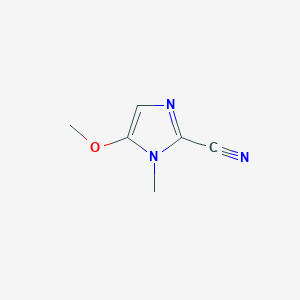

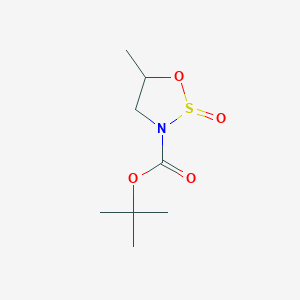


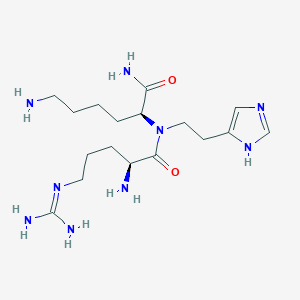

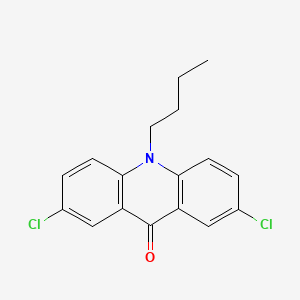
![9-Bromo-7-methyl-2-(pyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924501.png)

![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)
